2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-15(12-22-14-5-1-2-6-14)18-10-13-4-3-8-19(11-13)16-17-7-9-21-16/h7,9,13-14H,1-6,8,10-12H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFRMFUKAATLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the reaction of the thiazole derivative with a piperidine derivative, often under reductive amination conditions.
Attachment of the cyclopentylthio group: This is usually done through a nucleophilic substitution reaction, where a cyclopentylthiol reacts with an appropriate electrophilic intermediate.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thio group or to modify the piperidine ring.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the thio group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thioacetamides.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The piperidine and thiazole rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The compound shares structural motifs with several classes of acetamides, particularly those containing thiazole or piperidine moieties. Below is a detailed comparison:
Thiazole-Containing Acetamides
Piperidine-Containing Acetamides
Functional and Pharmacokinetic Comparisons
Enzymatic Inhibition
- MAO-B Inhibition: Derivatives like N-[1-(((3,4-diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide () show potent MAO-B inhibition (IC₅₀: 0.42 µM), suggesting the thiazole-acetamide scaffold is critical for binding. The target compound’s cyclopentylthio group may further modulate selectivity via hydrophobic interactions .
Physicochemical Properties
| Property | Target Compound | 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | N-(Thiazol-2-yl)acetamide |
|---|---|---|---|
| Molecular Weight | ~365 g/mol | 299.17 g/mol | 140.18 g/mol |
| LogP (Predicted) | ~3.5 | ~2.8 | ~0.9 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Solubility | Low (lipophilic) | Moderate (polar aryl groups) | High (minimal substitution) |
Biological Activity
2-(Cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 250.36 g/mol
The presence of a cyclopentylthio group and a thiazole moiety linked to a piperidine structure contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Receptor Modulation : The thiazole and piperidine components are known to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which may contribute to neuropharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). |
| Neuroprotective | Potential protective effects in neurodegenerative models. |
| Anti-inflammatory | May reduce inflammation in cellular models. |
Anticancer Activity
A study conducted on the cytotoxic effects of the compound demonstrated significant activity against human cancer cell lines. For instance, the compound showed IC values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer properties. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Neuroprotective Effects
In vitro studies using neuronal cell lines have indicated that the compound may protect against oxidative stress-induced cell death. The mechanism appears to involve the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Q & A
Q. What are the optimal synthetic routes for 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide?
The synthesis typically involves coupling reactions between cyclopentylthioacetic acid derivatives and aminomethylpiperidine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC) in dichloromethane with triethylamine as a base, followed by purification via column chromatography .
- Thioether linkage : Reacting cyclopentyl mercaptan with α-haloacetamide precursors under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperidine-thiazole conjugation : Employ nucleophilic substitution or condensation reactions .
Q. How is structural characterization performed for this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the cyclopentylthio, thiazole, and piperidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₂₅N₃OS₂) .
- X-ray crystallography : For absolute configuration determination, as seen in structurally related acetamide derivatives .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thiazole ring’s metal-binding properties .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers design experiments to identify the compound’s molecular targets?
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with potential targets (e.g., EGFR kinase) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to purified proteins .
- CRISPR-Cas9 screening : Identify gene knockouts that reduce compound efficacy in cell-based assays .
Q. What strategies resolve contradictions in activity data across studies?
- Dose-response analysis : Establish EC₅₀/IC₅₀ values to differentiate true activity from assay noise .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites .
- Structural analogs : Synthesize derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate critical pharmacophores .
Q. How can structure-activity relationship (SAR) studies be optimized?
- Fragment-based design : Test truncated analogs (e.g., thiazole-piperidine core alone) .
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using activity data from analogs .
- Crystallography : Compare bound vs. unbound structures to identify key binding interactions .
Q. What methods assess pharmacokinetic properties like solubility and metabolic stability?
- Solubility : Shake-flask method with HPLC quantification .
- Microsomal stability : Incubate with liver microsomes and track parent compound degradation via LC-MS .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
Q. How can selectivity against off-target proteins be improved?
- Selectivity screening : Profile against panels of related enzymes/receptors (e.g., kinase family members) .
- Molecular dynamics simulations : Identify residues critical for selective binding .
- Prodrug strategies : Mask reactive groups (e.g., thioether) to reduce off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
